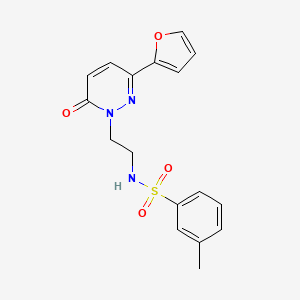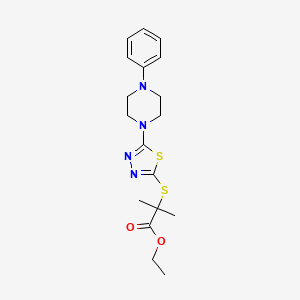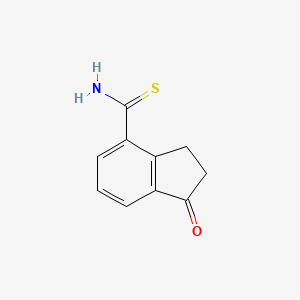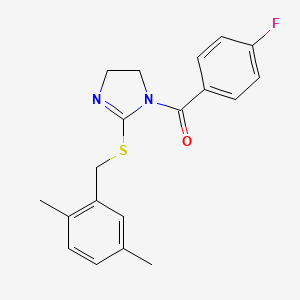![molecular formula C17H14FN3O2S B2363764 4-(3-Fluorphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion CAS No. 941999-52-6](/img/structure/B2363764.png)
4-(3-Fluorphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring. Pyrrolopyrimidines are part of a broader group of compounds known as polycyclic aromatic compounds, which are multiple connected rings containing only carbon and hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by the addition of the phenyl and thiophenyl groups. This could potentially be achieved through a series of condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a fluorophenyl group and a thiophenylmethyl group attached. The presence of these groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis
As a polycyclic aromatic compound, this molecule could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and thiophenylmethyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Die einzigartige Struktur der Verbindung macht sie für den Einsatz in organischen Leuchtdioden (OLEDs) geeignet. Hier sind die Gründe dafür:
Design und Synthese: Die Verbindung enthält ein stark elektronendonierendes Triphenylamin (TPA) und ein sperriges Tetraphenylethylen (TPE), die über ein Thienothiophen, genauer gesagt 4-Thieno[3,2-b]thiophen-3-ylbenzonitril (TT-CN), verknüpft sind. Diese Komponenten tragen zu seinen günstigen Energieniveaus und optischen Eigenschaften bei .
Optische Eigenschaften: Die Verbindung zeigt sowohl im Festkörper als auch in Lösung eine duale Emission. Sie zeigt Mega-Stokes-Shifts (zwischen 113 und 177 nm) und ein positives solvatochromes Verhalten, wobei sie mit zunehmender Lösungsmittelpolarität von Blau nach Orange übergeht. Die Festkörper-Quantenausbeute liegt zwischen 9 % und 58 %, während die Lösungsmittel-Quantenausbeute an 100 % heranreicht .
OLED-Leistung: OLEDs, die mit dieser Verbindung hergestellt werden, erreichen eine maximale Leuchtdichte von etwa 2800 cd m⁻², eine maximale Stromeffizienz von 4,70 cd A⁻¹ und emittieren Farben von Blau über Grün bis Gelbgrün .
Organische Elektronik
Thienothiophene (TT) werden als Bausteine für organische Materialien weit verbreitet eingesetzt. Die elektronenreiche, starre und flache Struktur der Verbindung sowie TPA-Derivate tragen zu ihrer Eignung für organische elektronische Anwendungen bei .
Solvatochromie
Das solvatochrome Verhalten der Verbindung – Änderung der Emissionsfarbe mit variierender Lösungsmittelpolarität – kann für Sensoranwendungen oder als Sonde in chemischen Systemen genutzt werden .
Weitere potenzielle Anwendungen
Obwohl die oben genannten Bereiche ihre Hauptanwendungen hervorheben, könnten weitere Forschungen zusätzliche Anwendungen aufdecken. So könnte die Untersuchung ihres Verhaltens in Photodioden, Lasern und Chemosensoren neuartige Anwendungen enthüllen.
Zusammenfassend lässt sich sagen, dass die faszinierende Kombination aus elektronendonierenden und elektronenziehenden Einheiten dieser Verbindung sowie ihre einzigartigen optischen Eigenschaften sie zu einem vielversprechenden Kandidaten für verschiedene wissenschaftliche und technologische Anwendungen machen. Forscher erforschen weiterhin ihr Potenzial in verschiedenen Bereichen, was sie zu einem spannenden Forschungsfeld macht . Wenn Sie weitere Informationen zu einem bestimmten Aspekt wünschen, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-11-4-1-3-10(7-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-5-2-6-24-12/h1-7,15H,8-9H2,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUVESPYCSGVEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide](/img/structure/B2363681.png)




![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)



![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)

![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)
